Stability Profile: Process Impurity vs. Degradation Impurities
7-epi-Cefixime (Impurity C) is classified as a process-only byproduct whose concentration remains constant during storage, distinguishing it from the other four BP-specified impurities which are degradation products that accumulate over time. Quantitative analysis of cefixime bulk drug showed that impurities A, C, and E were present in both fresh and thermally stressed samples, while impurities B and D appeared only upon heating. The total unknown degradation products increased from 2.8% in the fresh sample to 5.6% under thermal stress, yet Impurity C's level remained stable, confirming its non-degradation origin [1]. This stability signature is further corroborated by a patent which explicitly states: 'Impurity C is process byproducts, only generates during Material synthesis, It will not increase in storage' [2].
| Evidence Dimension | Stability-dependent concentration change (fresh vs. thermal stress) |
|---|---|
| Target Compound Data | Impurity C: Present in both fresh and thermal stress samples; concentration unchanged (stable process impurity) |
| Comparator Or Baseline | Impurities A, B, D: Degradation impurities with increasing levels during storage and thermal stress. Impurity B and D: absent in fresh sample, appeared upon heating. Unknown degradants: 2.8% (fresh) → 5.6% (thermal stress) |
| Quantified Difference | Impurity C showed 0% increase under thermal stress, whereas unknown degradation products increased by 2.8 percentage points (a 100% relative increase) and Impurity B/D emerged de novo. |
| Conditions | Reversed-phase C18 HPLC (4.6 × 250 mm, 5 μm), water:acetonitrile (85:15 v/v, 0.5% formic acid), UV detection; thermal stress conditions; LC-MS/MS confirmation |
Why This Matters
For procurement, this means Impurity C is indispensable as a stable reference marker for method system suitability; its consistent signal provides a reliable baseline for quantifying degradation-prone impurities that directly impact shelf-life determination and regulatory compliance.
- [1] Ghasempour, A. et al. Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies. Scientia Pharmaceutica, 2013, 81(2), 493–503. View Source
- [2] CN109490440A – A method of detection Cefixime related impurities. Chinese Patent. Published 2019. View Source
